molecular formula C20H26N2O5 B3941792 1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid

1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid

Cat. No.: B3941792
M. Wt: 374.4 g/mol
InChI Key: WFWHKWKTALCFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid is a complex organic compound that combines a piperazine ring with furan and phenylpropyl groups, and is often used in conjunction with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Furan Group: The furan group is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the piperazine ring.

    Attachment of the Phenylpropyl Group: The phenylpropyl group is attached through a similar nucleophilic substitution reaction, using a phenylpropyl halide.

    Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The phenylpropyl group can be reduced to form cyclohexylpropyl derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Cyclohexylpropyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

    Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is examined for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The furan and phenylpropyl groups contribute to the compound’s binding affinity and specificity, while the piperazine ring provides a scaffold for further functionalization. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)piperazine: Lacks the phenylpropyl group, resulting in different chemical and biological properties.

    4-(3-Phenylpropyl)piperazine:

    1-(Furan-2-ylmethyl)-4-(2-phenylethyl)piperazine: Similar structure but with a shorter alkyl chain, affecting its physical and chemical properties.

Uniqueness

1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid is unique due to the combination of the furan and phenylpropyl groups, which confer distinct chemical reactivity and potential biological activity. The presence of oxalic acid further enhances its solubility and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O.C2H2O4/c1-2-6-17(7-3-1)8-4-10-19-11-13-20(14-12-19)16-18-9-5-15-21-18;3-1(4)2(5)6/h1-3,5-7,9,15H,4,8,10-14,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWHKWKTALCFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-(Furan-2-ylmethyl)-4-(3-phenylpropyl)piperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.